

# spectroscopic data (NMR, IR, MS) of 1,3-Benzoxazol-6-amine

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## Compound of Interest

Compound Name: 1,3-Benzoxazol-6-amine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1,3-Benzoxazol-6-amine**

**Authored by: A Senior Application Scientist**

## Abstract

**1,3-Benzoxazol-6-amine** is a heterocyclic compound featuring a benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science.<sup>[1][2]</sup> Its utility in drug development and as a chemical building block necessitates unequivocal structural confirmation and purity assessment.<sup>[3]</sup> This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **1,3-Benzoxazol-6-amine**. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer an integrated interpretation of the spectral data, providing researchers, scientists, and drug development professionals with a definitive reference for this compound.

## Molecular Structure and Isomeric Context

The structural foundation of **1,3-Benzoxazol-6-amine** is the fusion of a benzene ring with an oxazole ring. The position of the amine group at the 6-position is critical and must be distinguished from other possible isomers. Spectroscopic analysis provides the definitive evidence for this specific substitution pattern.

Figure 1: Chemical structure of **1,3-Benzoxazol-6-amine**.

## **$^1\text{H}$ NMR Spectroscopy: Mapping the Proton Environment**

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) is the cornerstone of structural elucidation, providing precise information about the electronic environment, connectivity, and number of different protons in a molecule.

## **Expertise & Experience: The Rationale Behind the Protocol**

The choice of a deuterated solvent is critical. For **1,3-Benzoxazol-6-amine**, Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-}d_6$ ) is preferred over Chloroform- $\text{d}$  ( $\text{CDCl}_3$ ). The amine protons ( $-\text{NH}_2$ ) are acidic and exchange rapidly with deuterium in solvents like  $\text{D}_2\text{O}$  or  $\text{CD}_3\text{OD}$ , leading to signal broadening or disappearance.  $\text{DMSO-}d_6$  is aprotic and an excellent solvent for polar compounds, allowing for the clear observation of N-H proton signals, which appear as a distinct singlet. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region, ensuring accurate coupling constant (J-value) determination.

## **Experimental Protocol: $^1\text{H}$ NMR Data Acquisition**

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **1,3-Benzoxazol-6-amine** and dissolve it in ~0.7 mL of  $\text{DMSO-}d_6$  in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference ( $\delta$  0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
  - **Temperature:** 298 K (25 °C).
  - **Pulse Program:** A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

- Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially the aromatic ones.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO peak to  $\delta$  2.50 ppm or the TMS peak to  $\delta$  0.00 ppm.

## Data Presentation and Interpretation

The  $^1\text{H}$  NMR spectrum provides a unique fingerprint of the molecule.

Table 1: Expected  $^1\text{H}$  NMR Spectroscopic Data for **1,3-Benzoxazol-6-amine** in DMSO- $d_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.45	s	1H	-	H-2
~7.40	d	1H	~8.4	H-4
~6.85	d	1H	~2.0	H-7
~6.70	dd	1H	~8.4, ~2.0	H-5
~5.50	s (broad)	2H	-	6-NH <sub>2</sub>

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives and established substituent effects. Actual values may vary slightly.[\[4\]](#)[\[5\]](#)

- H-2 ( $\delta$  ~8.45): This proton is attached to the C2 carbon of the oxazole ring, positioned between two electronegative atoms (N and O). This deshielding environment shifts its signal significantly downfield. It appears as a singlet as there are no adjacent protons within three bonds.
- Aromatic Protons ( $\delta$  6.70-7.40): The protons on the benzene ring form a coupled system.

- H-4 ( $\delta \sim 7.40$ ): This proton is ortho to the oxazole ring fusion and experiences a standard aromatic environment. It is split into a doublet by its only neighbor, H-5 ( $^3J$  coupling).
- H-7 ( $\delta \sim 6.85$ ): This proton is ortho to the electron-donating amine group and meta to the oxazole nitrogen. The amine group's shielding effect shifts it upfield. It appears as a doublet due to coupling with H-5 ( $^4J$ , meta-coupling), though this might appear as a narrow singlet depending on resolution.
- H-5 ( $\delta \sim 6.70$ ): This proton is ortho to the amine group and meta to the ring fusion. It is the most upfield of the aromatic protons due to the strong shielding from the amine. It is split into a doublet of doublets by H-4 ( $^3J$ , ortho-coupling) and H-7 ( $^4J$ , meta-coupling).
- Amine Protons ( $\delta \sim 5.50$ ): The two protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This signal's integration value of 2H is a key identifier.

## **$^{13}\text{C}$ NMR Spectroscopy: Unveiling the Carbon Skeleton**

Carbon-13 NMR spectroscopy complements  $^1\text{H}$  NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal.

### **Expertise & Experience: Protocol Considerations**

$^{13}\text{C}$  NMR experiments require a significantly larger number of scans compared to  $^1\text{H}$  NMR due to the low natural abundance ( $\sim 1.1\%$ ) of the  $^{13}\text{C}$  isotope and its smaller gyromagnetic ratio. A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.

### **Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition**

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the  $^{13}\text{C}$  nucleus channel (e.g., 101 MHz for a 400 MHz spectrometer).

- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse sequence with a 90° pulse (e.g., 'zgpg30' on Bruker systems).
  - Number of Scans: 1024 to 4096 scans are typically required.
  - Relaxation Delay (d1): 2 seconds.
- Data Processing: Process the data similarly to  $^1\text{H}$  NMR. The chemical shift is referenced to the solvent peak (DMSO- $d_6$  at  $\delta$  39.52 ppm) or TMS ( $\delta$  0.00 ppm).

## Data Presentation and Interpretation

The seven unique carbon atoms of **1,3-Benzoxazol-6-amine** will produce seven distinct signals.

Table 2: Expected  $^{13}\text{C}$  NMR Spectroscopic Data for **1,3-Benzoxazol-6-amine** in DMSO- $d_6$

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~155.0	C-2	Most downfield; between N and O in the heterocyclic ring.
~151.5	C-7a	Fused carbon attached to nitrogen.
~148.0	C-6	Attached to the electron-donating -NH <sub>2</sub> group.
~142.0	C-3a	Fused carbon attached to oxygen.
~118.0	C-5	Shielded by the ortho -NH <sub>2</sub> group.
~110.0	C-4	Standard aromatic carbon.
~98.0	C-7	Most upfield aromatic; shielded by the ortho -NH <sub>2</sub> group.

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives.[6][7]

The chemical shifts are highly informative:

- **Heterocyclic Carbons (C-2, C-7a, C-3a):** These carbons are significantly downfield due to their  $sp^2$  hybridization and direct attachment to electronegative heteroatoms. C-2 is the most deshielded.
- **Amine-Substituted Carbon (C-6):** The carbon directly bonded to the amine group is shifted downfield due to the electronegativity of nitrogen, but this effect is modulated by resonance.
- **Aromatic Carbons (C-4, C-5, C-7):** The positions of these signals are dictated by the electronic effects of the fused oxazole ring and the amine substituent. C-7, being ortho to the powerful electron-donating amine group, is the most shielded (upfield).

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

### Expertise & Experience: Validating the Protocol

For a solid sample like **1,3-Benzoxazol-6-amine**, the Potassium Bromide (KBr) pellet method is a robust choice. It is crucial that the KBr is thoroughly dried to prevent a broad O-H absorption band around  $3400\text{ cm}^{-1}$  from interfering with the N-H signals. The sample must be finely ground and homogeneously mixed with the KBr to minimize light scattering and produce a high-quality spectrum.

### Experimental Protocol: IR Data Acquisition (KBr Method)

- **Sample Preparation:** Grind 1-2 mg of **1,3-Benzoxazol-6-amine** with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectrum Collection:** Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ . Collect a background spectrum of the empty sample chamber beforehand, which is automatically subtracted from the sample spectrum.

## Data Presentation and Interpretation

The IR spectrum confirms the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands for **1,3-Benzoxazol-6-amine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
3450 - 3300	Medium, Two Bands	N-H asymmetric & symmetric stretching (primary amine)
3100 - 3000	Medium-Weak	Aromatic C-H stretching
~1640	Strong	C=N stretching (oxazole ring)
1620 - 1580	Medium-Strong	N-H bending (scissoring) and Aromatic C=C stretching
1250 - 1200	Strong	Asymmetric C-O-C stretching (aryl ether)
850 - 800	Strong	C-H out-of-plane bending (substituted benzene)

- **N-H Stretching (3450-3300  $\text{cm}^{-1}$ ):** The presence of two distinct bands in this region is definitive proof of a primary amine ( $-\text{NH}_2$ ).<sup>[8]</sup> These correspond to the asymmetric and symmetric stretching vibrations.
- **C=N Stretching (~1640  $\text{cm}^{-1}$ ):** A strong absorption band in this region is characteristic of the imine-like double bond within the benzoxazole ring system.<sup>[9]</sup>
- **Aromatic Vibrations:** The signals for aromatic C-H stretching ( $>3000 \text{ cm}^{-1}$ ) and C=C stretching (~1600-1450  $\text{cm}^{-1}$ ) confirm the presence of the benzene ring.

- C-O-C Stretching ( $\sim 1250\text{ cm}^{-1}$ ): The strong band corresponding to the asymmetric C-O-C stretch is a key indicator of the ether-like linkage within the oxazole ring.[\[10\]](#)

## Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

### Expertise & Experience: Ionization Method and Fragmentation Logic

Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. For **1,3-Benzoxazol-6-amine** ( $\text{C}_7\text{H}_6\text{N}_2\text{O}$ , Exact Mass: 134.0480), the molecular ion peak ( $\text{M}^{+\cdot}$ ) at  $m/z$  134 is expected. The fragmentation pattern of benzoxazoles is well-documented and typically involves the loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), which is a self-validating feature of the core structure.[\[11\]](#)

### Experimental Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).
- Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.
- Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate the mass spectrum. For HRMS, a high-resolution analyzer like a TOF or Orbitrap is used to measure  $m/z$  values to four or more decimal places.



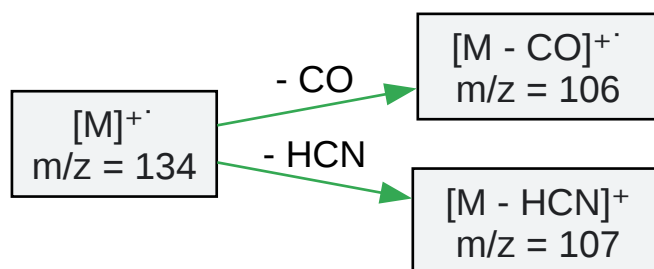
## Data Presentation and Interpretation

The mass spectrum provides the molecular weight and structural fragments.

Table 4: Key Ions in the Mass Spectrum of **1,3-Benzoxazol-6-amine**

m/z	Proposed Ion	Formula	Notes
134	$[M]^{+\cdot}$	$[C_7H_6N_2O]^{+\cdot}$	Molecular Ion
106	$[M - CO]^{+\cdot}$	$[C_6H_6N_2]^{+\cdot}$	Loss of carbon monoxide
107	$[M - HCN]^+$	$[C_6H_5NO]^+$	Loss of hydrogen cyanide
80	$[C_5H_4N]^+$	$[C_5H_4N]^+$	Further fragmentation

- Molecular Ion (m/z 134): The presence of this peak confirms the molecular weight of the compound. The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule). An HRMS measurement of ~134.0480 would confirm the elemental formula  $C_7H_6N_2O$ .[\[12\]](#)
- Fragmentation Pathway: The primary fragmentation involves the cleavage of the stable oxazole ring.



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Figure 2: Proposed primary fragmentation pathway for **1,3-Benzoxazol-6-amine**.

## Holistic Interpretation: A Unified Structural Proof

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synthesis of data from all methods.

- MS establishes the Formula: HRMS confirms the elemental composition is  $C_7H_6N_2O$ , with a molecular weight of 134.
- IR confirms Functional Groups: IR spectroscopy provides definitive evidence for a primary amine ( $-NH_2$ ) and the benzoxazole core ( $C=N$ ,  $C-O-C$ ).
- NMR builds the Skeleton:
  - $^{13}C$  NMR shows seven unique carbons, consistent with the proposed structure.
  - $^1H$  NMR confirms the presence of five distinct proton environments: one on the oxazole ring, three on the benzene ring, and two on the amine group. The integration (1H, 1H, 1H, 1H, 2H) perfectly matches the structure.
  - The coupling patterns (splitting) in the  $^1H$  NMR aromatic region definitively establish the 1,2,4-trisubstitution pattern on the benzene ring, confirming the amine is at the 6-position.

Together, these interlocking pieces of evidence provide an unequivocal and self-validating confirmation of the structure as **1,3-Benzoxazol-6-amine**, empowering researchers to proceed with confidence in their work.

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